molecular formula C18H16ClN5O3 B11486034 ethyl 3-({[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate

ethyl 3-({[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate

Cat. No.: B11486034
M. Wt: 385.8 g/mol
InChI Key: MBGVZCSCHZJRER-UHFFFAOYSA-N
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Description

ETHYL 3-{2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of an azide with a nitrile under acidic conditions. The chlorophenyl group is introduced via a substitution reaction, and the final esterification step involves the reaction of the carboxylic acid with ethanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the cyclization step and continuous flow reactors for the esterification process. Advanced purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-{2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form different nitrogen oxides.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrogen oxides, while reduction can produce a phenyl derivative.

Scientific Research Applications

ETHYL 3-{2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which ETHYL 3-{2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE exerts its effects involves interactions with various molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The chlorophenyl group can enhance binding affinity through hydrophobic interactions, while the ethyl ester moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3-{2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE
  • ETHYL 3-{2-[5-(2-BROMOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE
  • ETHYL 3-{2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE

Uniqueness

ETHYL 3-{2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C18H16ClN5O3

Molecular Weight

385.8 g/mol

IUPAC Name

ethyl 3-[[2-[5-(2-chlorophenyl)tetrazol-2-yl]acetyl]amino]benzoate

InChI

InChI=1S/C18H16ClN5O3/c1-2-27-18(26)12-6-5-7-13(10-12)20-16(25)11-24-22-17(21-23-24)14-8-3-4-9-15(14)19/h3-10H,2,11H2,1H3,(H,20,25)

InChI Key

MBGVZCSCHZJRER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl

Origin of Product

United States

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